(6-Methoxy-2-naphthyl)methylamine
Description
(6-Methoxy-2-naphthyl)methylamine is a naphthalene derivative featuring a methoxy group (-OCH₃) at the 6-position and a methylamine (-CH₂NH₂) group at the 2-position of the aromatic ring. The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution, while the methylamine moiety provides a primary amine functional group, enabling participation in reactions such as Schiff base formation, salt generation, or coordination chemistry.
Properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCAWZYURZFQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177736-15-1 | |
| Record name | (6-methoxynaphthalen-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomerism
The position of substituents on the naphthalene ring significantly influences electronic and steric properties:
- 4-Methoxy-2-naphthylamine (CAS 2764-95-6): The methoxy group at the 4-position alters the electron density distribution compared to the 6-methoxy isomer. This compound is utilized in studies on electrophilic aromatic substitution due to its distinct regiochemical reactivity .
Key Insight : The 6-methoxy-2-amine configuration in the target compound optimizes electronic conjugation, enhancing stability and reactivity for pharmaceutical applications.
Functional Group Variations
Primary Amine vs. Secondary Amine
Amide Derivatives
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : Incorporation of an amide bond increases molecular weight (441.52 g/mol) and introduces hydrogen-bonding sites, improving thermal stability and making it suitable for sustained-release drug formulations .
Sulfonamide Analogs
- 6-Amino-N-methylnaphthalene-2-sulfonamide: The sulfonamide group (-SO₂NHCH₃) enhances acidity (pKa ~10) compared to the primary amine, enabling salt formation and antibacterial activity .
Electronic Effects of Substituents
Ring Saturation and Conformational Flexibility
Data Table: Comparative Analysis of Key Compounds
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